molecular formula C21H32N2O B14305192 N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide CAS No. 114043-40-2

N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide

Cat. No.: B14305192
CAS No.: 114043-40-2
M. Wt: 328.5 g/mol
InChI Key: YKFKYDGGORYAKK-UHFFFAOYSA-N
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Description

N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is an organic compound with a complex structure that includes cyclohexyl, phenyl, and glycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with benzyl chloride to form N-cyclohexylbenzylamine. This intermediate is then reacted with glycine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~), palladium catalyst (Pd/C)

    Substitution: Halogenated compounds (e.g., benzyl chloride), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-phenyl-p-phenylenediamine
  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide

Uniqueness

N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is unique due to its specific combination of cyclohexyl, phenyl, and glycinamide groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

114043-40-2

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

2-(cyclohexylamino)-N-[cyclohexyl(phenyl)methyl]acetamide

InChI

InChI=1S/C21H32N2O/c24-20(16-22-19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1,4-5,10-11,18-19,21-22H,2-3,6-9,12-16H2,(H,23,24)

InChI Key

YKFKYDGGORYAKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CNC3CCCCC3

Origin of Product

United States

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